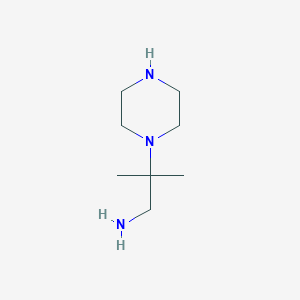

2-Methyl-2-(piperazin-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H19N3 |

|---|---|

Molecular Weight |

157.26 g/mol |

IUPAC Name |

2-methyl-2-piperazin-1-ylpropan-1-amine |

InChI |

InChI=1S/C8H19N3/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-7,9H2,1-2H3 |

InChI Key |

ICOPKYIGMQPYRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)N1CCNCC1 |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 2 Methyl 2 Piperazin 1 Yl Propan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) attached to a tertiary carbon atom is a key site for various chemical reactions, including nucleophilic substitutions, acylations, and sulfonylations. Its reactivity is influenced by the steric hindrance imposed by the adjacent gem-dimethyl groups.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with electrophilic carbon centers, such as those in alkyl halides. libretexts.orgsavemyexams.commsu.edu This reaction proceeds via a nucleophilic substitution mechanism, typically SN2 for primary and secondary alkyl halides, to form a new carbon-nitrogen bond. chemguide.co.ukmasterorganicchemistry.com

The initial reaction between 2-Methyl-2-(piperazin-1-yl)propan-1-amine and an alkyl halide (R-X) would yield a secondary ammonium (B1175870) salt. A base, often an excess of the amine starting material, is required to deprotonate the ammonium salt and generate the neutral secondary amine product. libretexts.orgchemguide.co.uk

A significant challenge in such reactions is the potential for over-alkylation. savemyexams.commasterorganicchemistry.com The secondary amine product is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. savemyexams.commasterorganicchemistry.com To achieve mono-alkylation selectively, a large excess of the primary amine is typically employed to ensure it is the statistically dominant nucleophile. savemyexams.com

Table 1: Representative Nucleophilic Substitution Reaction No specific experimental data for this compound was found in the searched literature. The table below is a generalized representation based on the known reactivity of primary amines.

| Electrophile | Reagent/Conditions | Expected Product |

| Alkyl Halide (R-X) | Excess this compound, Heat | N-Alkyl-2-methyl-2-(piperazin-1-yl)propan-1-amine |

Oxidation Pathways

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For sterically hindered amines, oxidation can be a complex process. nih.gov The primary amine in this compound, being attached to a tertiary carbon, cannot be oxidized to an aldehyde or carboxylic acid without C-C bond cleavage.

Under certain oxidative conditions, particularly those relevant to atmospheric or biological degradation, sterically hindered amines can form stable nitroxyl (B88944) radicals. nih.gov In the context of CO2 capture solutions, the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP), which also features a primary amine on a sterically hindered carbon, is noted for being relatively resistant to oxidative degradation compared to other amines like piperazine (B1678402).

Reduction Products and Mechanisms

The primary amine functional group is already in a reduced state. This section, therefore, pertains to the synthesis of this compound via the reduction of a more oxidized nitrogen-containing functional group. A common and effective method for synthesizing primary amines is the reduction of a corresponding amide or nitrile.

The precursor, 2-methyl-2-(piperazin-1-yl)propanamide, can be reduced to the target primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). researchgate.net The mechanism involves the hydride attacking the carbonyl carbon of the amide, leading to the eventual removal of the oxygen atom and the formation of the amine.

Table 2: Synthesis of this compound via Amide Reduction No specific experimental data for this reaction was found. The table represents a plausible synthetic route based on established chemical principles. researchgate.net

| Starting Material | Reagent/Conditions | Product |

| 2-methyl-2-(piperazin-1-yl)propanamide | 1. LiAlH4, Anhydrous THF 2. Aqueous workup | This compound |

Another potential synthetic route involves the reduction of a nitrile precursor, such as 3-(4-methylpiperazin-1-yl)propanenitrile, which can be reduced to the corresponding primary amine using catalytic hydrogenation with catalysts like Raney Nickel. google.com

Acylation and Sulfonylation Reactions

The primary amine of this compound readily reacts with acylating and sulfonylating agents. msu.edu

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yields N-substituted amides. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords N-sulfonamides. The formation of sulfonamide derivatives of similar primary amines is a key step in the synthesis of various pharmacologically active molecules. nih.gov

Table 3: Acylation and Sulfonylation of the Primary Amine No specific experimental data was found. The table illustrates expected reactions based on general amine reactivity.

| Reagent | Base | Expected Product |

| Acetyl Chloride | Triethylamine | N-(2-methyl-2-(piperazin-1-yl)propan-1-yl)acetamide |

| Benzenesulfonyl Chloride | Pyridine | N-(2-methyl-2-(piperazin-1-yl)propan-1-yl)benzenesulfonamide |

Transformations Involving the Piperazine Nitrogen Atoms

The piperazine ring contains a secondary amine, which is also a nucleophilic center and can undergo its own set of transformations. A key consideration in these reactions is the potential for competition between the primary amine on the side chain and the secondary amine in the ring.

N-Alkylation and N-Acylation Studies

The secondary nitrogen of the piperazine ring is susceptible to both N-alkylation and N-acylation. mdpi.com The methods to achieve these transformations are similar to those used for other secondary amines and include nucleophilic substitution and reductive amination. mdpi.comnih.gov

N-Alkylation: This can be achieved by reacting the compound with alkyl halides. However, due to the presence of two nucleophilic nitrogen atoms (the primary amine and the piperazine secondary amine), this direct approach can lead to a mixture of products. To achieve selective alkylation at the piperazine nitrogen, the more reactive primary amine might first be protected with a suitable protecting group. Alternatively, reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a common method for N-alkylation. mdpi.com

N-Acylation: Acylation of the piperazine nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction is often used in the synthesis of pharmaceuticals to introduce specific functionalities. mdpi.com The relative reactivity of the primary amine versus the secondary piperazine amine towards acylation would depend on factors like steric hindrance and basicity. It is common practice to use protecting group strategies to direct the acylation to the desired nitrogen atom.

Table 4: Representative Transformations of the Piperazine Nitrogen No specific experimental data was found. The table shows plausible selective reactions, likely requiring a protecting group on the primary amine.

| Reaction Type | Reagent/Conditions | Expected Product (at Piperazine N-4) |

| N-Alkylation | Methyl Iodide, K2CO3 | 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine |

| N-Acylation | Benzoyl Chloride, Triethylamine | (4-(2-amino-2-methylpropyl)piperazin-1-yl)(phenyl)methanone |

Formation of Quaternary Ammonium Salts

The formation of quaternary ammonium salts from tertiary amines via reaction with alkyl halides is known as the Menschutkin reaction. wikipedia.org In the case of this compound, which contains primary and secondary amine functionalities in addition to the tertiary amine, quaternization reactions can potentially occur at multiple sites. However, the primary and secondary amines will typically undergo alkylation to form secondary, tertiary, and subsequently quaternary amines, depending on the stoichiometry and reaction conditions.

The reaction involves the nucleophilic attack of a nitrogen atom on an electrophilic carbon of an alkylating agent, such as an alkyl halide. The reactivity of the different nitrogen atoms in this compound towards alkylation is influenced by factors such as basicity, steric hindrance, and the nature of the alkylating agent. Generally, the less sterically hindered secondary amine within the piperazine ring (at the N-4 position) and the primary amine are the most probable sites of initial alkylation.

Upon exhaustive alkylation, for instance with an excess of a simple alkyl halide like methyl iodide, it is possible to form a poly-quaternary ammonium salt. Mild and selective methods for quaternization, such as using methyl iodide and potassium bicarbonate in methanol, can also be employed. cdnsciencepub.com The choice of alkylating agent significantly impacts the reaction; alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

The table below illustrates potential quaternary ammonium salts formed from the reaction of this compound with various alkylating agents.

| Alkylating Agent | Potential Site of Quaternization | Product Structure | Product Name |

|---|---|---|---|

| Methyl Iodide (CH₃I) (Excess) | Primary Amine and N-4 Piperazine | 4,4-Dimethyl-1-(1,1-dimethyl-2-(trimethylammonio)ethyl)piperazin-1-ium diiodide | |

| Ethyl Bromide (CH₃CH₂Br) | N-4 Piperazine | 1-(2-Amino-2-methylpropyl)-4-ethylpiperazin-1-ium bromide | |

| Benzyl Chloride (C₆H₅CH₂Cl) | Primary Amine | Tribenzyl(2-methyl-2-(piperazin-1-yl)propyl)ammonium chloride | |

| Dimethyl Sulfate ((CH₃)₂SO₄) | N-4 Piperazine | 1-(2-Amino-2-methylpropyl)-4,4-dimethylpiperazin-1-ium methyl sulfate |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful methods in organic synthesis for accessing different ring sizes. uchicago.edu Named reactions such as the Demjanov rearrangement and the Tiffeneau–Demjanov rearrangement are classic examples used to achieve one-carbon ring expansions in cycloalkanes. wikipedia.org These reactions typically proceed through the diazotization of a primary amine attached to a ring, followed by the loss of nitrogen gas and a subsequent rearrangement of a carbocation intermediate. wikipedia.orgslideshare.net

For this compound, the primary amine is located on a side chain and is not directly attached to a carbon atom of the piperazine ring. Consequently, the classic Demjanov or Tiffeneau–Demjanov rearrangement pathways are not directly applicable for the expansion or contraction of the piperazine ring itself. wikipedia.orgthieme-connect.com The mechanism requires the migrating bond to be adjacent to the carbon bearing the departing diazonium group, a structural feature absent in this molecule for modifying the piperazine ring.

The piperazine ring is a six-membered saturated heterocycle, which is generally thermodynamically stable. Ring expansion to a seven-membered diazepane or contraction to a five-membered pyrazolidine (B1218672) derivative would require significant energy input and a specific synthetic strategy. While some rearrangement reactions are known tools for synthesizing piperazine scaffolds, transformations that alter the ring size of a pre-formed piperazine core in this manner are not commonly reported in the literature. tandfonline.com Alternative strategies, such as the ring expansion of imidazolines, have been noted for forming piperazine rings, but this represents a synthetic approach to the ring rather than a transformation of it. nih.gov Photomediated ring contractions have been studied for N-substituted piperidines, but similar studies on piperazine systems are less common. nih.gov Therefore, ring expansion and contraction reactions are not considered typical transformations for the this compound scaffold under standard conditions.

Derivatization Strategies for Novel Chemical Entities Based on this compound

The presence of two highly accessible nucleophilic sites—the primary amine and the secondary amine of the piperazine ring—makes this compound an excellent starting material for creating diverse libraries of new chemical entities. Derivatization can be directed to one or both of these sites, often with a degree of selectivity achievable by controlling reaction conditions or by employing protecting group strategies. nih.govmdpi.com

Derivatization at the N-4 Position of the Piperazine Ring

The secondary amine at the N-4 position is a common site for modification in many piperazine-containing pharmaceuticals. nih.gov Its reactivity allows for the introduction of a wide variety of substituents.

N-Alkylation: This can be achieved via nucleophilic substitution with alkyl halides or sulfonates, or through reductive amination with aldehydes or ketones. nih.gov The addition of catalysts like sodium iodide can improve yields in reactions with alkyl chlorides or bromides. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups is a key strategy in medicinal chemistry. This is commonly accomplished using palladium-catalyzed Buchwald–Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions with aryl halides. nih.gov Nucleophilic aromatic substitution (SNAr) is also feasible with electron-deficient (hetero)arenes. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylpiperazine derivatives (amides). This functionalization is widely used to modulate the electronic and steric properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can act as bioisosteres for amides or introduce specific hydrogen bonding capabilities.

Derivatization at the Primary Amine

The primary amine of the propan-1-amine side chain offers another vector for chemical modification.

Acylation: Similar to the N-4 position, the primary amine readily reacts with acylating agents to form amides. Selective acylation can often be achieved due to the generally higher reactivity of the primary amine compared to the secondary piperazine amine.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) converts the primary amine into a secondary or tertiary amine, allowing for the introduction of diverse alkyl groups. nih.govresearchgate.net

Urea (B33335) and Carbamate Formation: Primary amines react with isocyanates to form urea derivatives. nih.govgoogle.com Alternatively, reactions involving carbamoyl (B1232498) chlorides or reactions with carbon dioxide and another amine can also yield ureas. nih.govnih.govunipr.it

The following tables provide examples of derivatization strategies for creating novel chemical entities.

Table 1: Derivatization Reactions at the N-4 Position of the Piperazine Ring

| Reaction Type | Reagent/Conditions | Product Class |

|---|---|---|

| N-Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃ | N-Isopropylpiperazine |

| N-Arylation (Buchwald-Hartwig) | 2-Chloropyrimidine, Pd catalyst, base | N-(Pyrimidin-2-yl)piperazine |

| N-Acylation | Benzoyl chloride, base | N-Benzoylpiperazine (Amide) |

| N-Sulfonylation | Tosyl chloride, base | N-Tosylpiperazine (Sulfonamide) |

Table 2: Derivatization Reactions at the Primary Amine

| Reaction Type | Reagent/Conditions | Product Class |

|---|---|---|

| Acylation | Acetic anhydride, base | N-acetyl (Amide) |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-Cyclohexyl amine |

| Urea Formation | Phenyl isocyanate | N-Phenylurea |

| Amidine Formation | Nitrile (e.g., Acetonitrile), Zn(II) catalyst | Amidine |

Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 2 Piperazin 1 Yl Propan 1 Amine

Spectroscopic Methodologies for Detailed Structural Characterization

Spectroscopic analysis is fundamental to the structural elucidation of 2-Methyl-2-(piperazin-1-yl)propan-1-amine, providing insights into its atomic connectivity and electronic environment.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of this compound. In deuterated chloroform (B151607) (CDCl3), the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be expected to show characteristic signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the methyl groups, the methylene (B1212753) protons of the propan-1-amine backbone, and the protons of the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each unique environment. Spin-spin coupling patterns would further help in assigning the connectivity of the protons. For instance, the protons on the carbons adjacent to the nitrogen atoms would likely appear as multiplets due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct peaks would be observed for the methyl carbons, the quaternary carbon, the methylene carbon of the propan-1-amine moiety, and the carbons of the piperazine ring. The chemical shifts of these carbons are influenced by their local electronic environment. For example, carbons bonded to nitrogen atoms are typically deshielded and appear at a higher chemical shift (downfield).

A hypothetical ¹³C NMR data table based on related structures is presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(CH₃)₂ | 25-35 |

| C(CH₃)₂ | 50-60 |

| CH₂-NH₂ | 45-55 |

| Piperazine C-H₂ | 40-50 |

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers (e.g., time-of-flight or Orbitrap), are essential for determining the accurate mass of this compound and identifying any complex adducts it may form.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. Fragmentation analysis (MS/MS) can be employed to further confirm the structure by breaking the molecule into smaller, predictable fragments. Common fragmentation pathways for such a compound would likely involve cleavage of the C-C and C-N bonds of the propan-1-amine chain and fragmentation of the piperazine ring. The identification of these fragment ions would provide conclusive evidence for the proposed structure.

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 158.1657 | Molecular ion |

| [M-NH₂]⁺ | 142.1711 | Loss of the amino group |

| [C₄H₁₀N]⁺ | 72.0813 | Cleavage of the piperazine-propane bond |

X-ray Crystallography of this compound and its Salts

While specific crystallographic data for this compound is not widely available, analysis of related piperazine derivatives provides insight into the likely crystal structure. publish.csiro.au X-ray crystallography of a single crystal of the compound or its salts would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Conformational Studies and Dynamic Properties

The conformational flexibility of this compound is primarily associated with the piperazine ring and the rotatable single bonds in the propan-1-amine substituent. The piperazine ring can undergo ring inversion, interconverting between two chair conformations. The rate of this inversion is temperature-dependent and can be studied using dynamic NMR spectroscopy.

Computational modeling, such as density functional theory (DFT) calculations, can be used to predict the relative energies of different conformers and the energy barriers for their interconversion. These studies are crucial for understanding how the molecule might interact with other molecules, such as biological receptors. The presence of the bulky 2-methylpropan-1-amine substituent is expected to influence the conformational preference of the piperazine ring.

Hydrogen Bonding Network Analysis and Intermolecular Interactions

Hydrogen bonding plays a critical role in the intermolecular interactions of this compound. The primary amine (-NH₂) group and the secondary amine (-NH-) group of the piperazine ring are both capable of acting as hydrogen bond donors. The nitrogen atoms can also act as hydrogen bond acceptors.

In the solid state, these hydrogen bonds would lead to the formation of a complex three-dimensional network, influencing the crystal's physical properties. In solution, hydrogen bonding with solvent molecules will affect its solubility and chemical reactivity. The analysis of hydrogen bonding networks, often performed using the data obtained from X-ray crystallography, provides a deeper understanding of the supramolecular chemistry of the compound.

Theoretical and Computational Chemistry of 2 Methyl 2 Piperazin 1 Yl Propan 1 Amine

Electronic Structure Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For 2-Methyl-2-(piperazin-1-yl)propan-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key electronic properties that govern its reactivity. bohrium.com

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. bohrium.com

Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the primary amine and piperazine (B1678402) ring are expected to be the primary nucleophilic sites.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack (electron-donating) |

| LUMO Energy | 1.2 eV | Indicates regions susceptible to nucleophilic attack (electron-accepting) |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability and low chemical reactivity |

| Dipole Moment | 2.1 D | Indicates molecular polarity, influencing solubility and interactions |

| Electron Affinity | -0.8 eV | Energy released when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Note: These values are illustrative and depend on the specific computational method and level of theory used.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscapes. For a flexible molecule like this compound, MD simulations can map the various low-energy conformations accessible at a given temperature. nih.gov

These simulations typically use force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to model the inter- and intramolecular forces. researchgate.net The simulation tracks the atomic positions over time, revealing the preferred orientations of the propanamine side chain relative to the piperazine ring. The piperazine ring itself can adopt different conformations, such as chair and boat forms, and MD can determine the energetic favorability and interconversion rates between them. This information is vital for understanding how the molecule might interact with biological targets or other chemical species, as its shape plays a key role in molecular recognition. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. nih.gov While specific QSRR studies for this compound are not widely documented, the methodology can be applied to predict its behavior in various reactions.

For a series of related piperazine derivatives, a QSRR model could be developed to predict reaction rates, for instance, in CO2 absorption processes where piperazines are used as activators. mdpi.comresearchgate.net Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic descriptors (from DFT), topological descriptors (describing molecular shape and branching), and quantum-chemical descriptors. nih.gov

Table 2: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Governs electrostatic and orbital-controlled reactions |

| Steric | Molar Volume, Surface Area | Relates to steric hindrance and accessibility of reaction sites |

| Topological | Wiener Index, Connectivity Indices | Encodes information about molecular size and branching |

| Quantum-Chemical | Mulliken Atomic Charges | Describes the electron distribution on individual atoms |

A statistical method, such as multiple linear regression, is then used to create an equation linking these descriptors to an observed reactivity parameter. Such a model could predict the reactivity of this compound based on its calculated descriptors.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, this could involve studying reactions such as N-alkylation, acylation, or its role in catalyzing other reactions. ambeed.commdpi.com

Using DFT, chemists can model the reactants, products, and any intermediates. Crucially, they can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, in a reaction involving both nitrogen atoms (the primary amine and the secondary amine in the piperazine ring), transition state analysis could predict which nitrogen is the more likely site of reaction under specific conditions. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate experimental findings or aid in the structural identification of newly synthesized compounds. bohrium.com

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com The predicted shifts for the different hydrogen and carbon atoms in this compound can be compared to experimental spectra to confirm its structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be computed. researchgate.netresearchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. The calculations can help assign specific peaks to the vibrations of particular functional groups, such as the N-H stretches of the amine groups, C-H stretches of the methyl and methylene (B1212753) groups, and C-N stretches.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Group | Predicted Value |

| ¹H NMR | -NH₂ (amine) | ~1.5 - 2.5 ppm |

| ¹H NMR | -CH₂- (piperazine) | ~2.5 - 3.0 ppm |

| ¹H NMR | -CH₃ (methyl) | ~1.1 ppm |

| ¹³C NMR | C(CH₃)₂ | ~50 ppm |

| ¹³C NMR | -CH₂- (piperazine) | ~45 - 55 ppm |

| ¹³C NMR | -CH₃ (methyl) | ~25 ppm |

| IR | N-H Stretch (amine) | ~3300 - 3400 cm⁻¹ |

| IR | C-H Stretch (aliphatic) | ~2850 - 2960 cm⁻¹ |

| IR | N-H Bend (amine) | ~1600 cm⁻¹ |

Note: These are typical, illustrative ranges. Precise calculated values would depend on the computational model and solvent environment simulated.

Applications of 2 Methyl 2 Piperazin 1 Yl Propan 1 Amine in Chemical Research and Materials Science

Coordination Chemistry and Ligand Designrsc.orgresearchgate.net

The presence of two distinct nitrogen donor atoms makes 2-Methyl-2-(piperazin-1-yl)propan-1-amine a potent candidate for use as a chelating ligand in coordination chemistry. Piperazine (B1678402) and its derivatives are widely recognized for their ability to form stable complexes with a variety of metal ions, influencing the resulting complex's geometry, stability, and reactivity. rsc.orgbiointerfaceresearch.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with piperazine-based ligands is typically straightforward. The general procedure involves the reaction of the ligand with a metal salt, such as a metal chloride or nitrate, in a suitable solvent like methanol, ethanol, or acetonitrile. biointerfaceresearch.com The mixture is often heated under reflux to ensure the completion of the reaction. biointerfaceresearch.com The resulting metal complex can then be isolated as a crystalline solid by cooling the solution or by slow evaporation of the solvent.

Characterization of these complexes to confirm their structure and properties is achieved through a combination of spectroscopic and analytical techniques. biointerfaceresearch.comnih.gov

Interactive Data Table: Common Characterization Techniques for Metal-Piperazine Complexes

| Technique | Information Provided |

| FT-IR Spectroscopy | Confirms coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of N-H and C-N bonds. biointerfaceresearch.com |

| NMR Spectroscopy | Provides detailed information about the structure of the ligand in the complex and can indicate the coordination environment. biointerfaceresearch.com |

| UV-Vis Spectroscopy | Reveals changes in electronic transitions upon complexation, offering insights into the electronic properties of the metal center. biointerfaceresearch.com |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition and molecular weight. biointerfaceresearch.com |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. nih.gov |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |

Coordination Geometry and Electronic Properties of Metal Adducts

When a piperazine-containing ligand coordinates to a metal ion, the piperazine ring, which typically exists in a stable chair conformation in its free state, is often forced into a more sterically demanding boat conformation to allow the nitrogen lone pairs to interact with the metal center. nih.gov This conformational change is a key feature of the coordination chemistry of piperazine-based chelators.

The coordination number and geometry of the resulting metal complex are determined by the metal ion, the steric bulk of the ligand, and the other coordinating species present. libretexts.org Transition metal complexes featuring piperazine-derived ligands can adopt various geometries, with distorted octahedral and trigonal prismatic arrangements being common. nih.gov For instance, zinc(II) complexes with certain piperazine macrocycles have been shown to adopt a hexacoordinate, heavily distorted trigonal prism geometry. nih.gov

The electronic properties of the metal adducts are significantly influenced by the ligand field. Coordination of the nitrogen atoms from the ligand to the metal center causes a shift in the d-orbital energies, which can be observed using UV-Vis spectroscopy as a change in the wavelength and intensity of absorption bands compared to the free ligand. biointerfaceresearch.com

Metal-Ligand Binding Affinity and Selectivity Studies

A critical aspect of ligand design is the binding affinity and selectivity for specific metal ions. The stability of a metal complex is quantified by its stability constant (often expressed as log β), with higher values indicating a more stable complex. nih.govnih.gov Studies on piperazine-containing macrocyclic ligands have demonstrated that the inclusion of the piperazine moiety within the ligand framework has a significant impact on the stability of the resulting metal complexes. nih.govnih.gov

Furthermore, these ligands can exhibit remarkable selectivity. For example, a piperazine-containing macrocycle has shown exceptionally high selectivity for copper(II) over other first-row divalent transition metals like zinc(II), manganese(II), and nickel(II). nih.gov This selectivity, which surpasses the expectations of the general Irving-Williams series, is a highly desirable property in applications such as metal sequestration, sensing, or catalysis, where discrimination between different metal ions is crucial. nih.gov

Catalytic Applicationsrsc.orgresearchgate.net

The amine functionalities in this compound provide active sites for catalysis, positioning it as a candidate for both organocatalysis and as a functional component in heterogeneous catalytic systems.

Organocatalysis Utilizing Amine Functionalities

The structure of this compound, which contains both primary and tertiary amine groups, is characteristic of a diamine organocatalyst. Chiral 1,2-diamines are well-established catalysts for various asymmetric transformations, particularly aldol (B89426) reactions. researchgate.net The catalytic cycle typically involves the primary amine group reacting with a carbonyl compound (like a ketone or aldehyde) to form an enamine or an iminium ion intermediate. researchgate.net

This activation mechanism facilitates a nucleophilic attack on an electrophile. The tertiary amine of the piperazine ring can act as a Brønsted base or participate in hydrogen bonding to orient the substrates and control stereoselectivity. researchgate.net This dual functionality allows the molecule to catalyze reactions such as aldol and Knoevenagel condensations, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.netrsc.org

Role in Heterogeneous Catalysis and Functionalized Supportsresearchgate.net

To overcome challenges associated with catalyst separation and reuse in homogeneous catalysis, organic catalysts can be immobilized onto solid supports to create heterogeneous catalysts. Piperazine has been successfully immobilized on various supports, including graphene oxide and magnetic iron oxide nanoparticles, to produce efficient and recyclable catalysts. rsc.orgbirjand.ac.irresearchgate.net

Ligand in Metal-Catalyzed Organic Transformations

There is currently no specific information available in scientific literature detailing the application of this compound as a ligand in metal-catalyzed organic transformations. Although amine and piperazine-containing compounds are frequently utilized as ligands in catalysis to coordinate with metal centers and influence the outcome of reactions, the performance and utility of this specific compound in such roles have not been reported.

Polymer Chemistry and Materials Science

The role of this compound in polymer chemistry and materials science is not well-documented in publicly accessible research. The subsections below reflect the absence of specific data for this compound.

No research findings or data tables are available that describe the use of this compound as a monomer in polymerization reactions. Its bifunctional nature, containing both a primary and a secondary amine, theoretically allows it to participate in step-growth polymerization processes, but specific examples, resulting polymer properties, or detailed research findings could not be identified.

Information regarding the application of this compound as a cross-linking agent for creating polymeric networks is not present in the available literature. While diamines are commonly employed to form bridges between polymer chains, enhancing material strength and stability, the efficacy and specific use of this compound for such purposes have not been reported.

There are no documented studies on the use of this compound for surface modification or the development of functional materials. The amine groups present in the molecule could potentially be used to anchor it to surfaces or to further functionalize materials, but specific research detailing these applications is absent.

Role as a Building Block in Complex Organic Synthesis (Non-Medicinal)

While the piperazine ring is a fundamental building block in the synthesis of complex organic molecules, specific, non-medicinal applications of this compound in this capacity are not detailed in scientific literature.

There is no evidence to suggest that this compound has been utilized as a specific scaffold for the construction of chemical libraries. The piperazine core is a well-known scaffold in medicinal chemistry for creating diverse libraries of compounds for drug discovery, but the use of this particular substituted piperazine for broader, non-medicinal chemical library synthesis has not been documented.

Intermediate in the Synthesis of Specialized Reagents and Materials

The chemical compound this compound, identified by the CAS number 891642-91-4, is a substituted piperazine derivative. While the piperazine ring is a significant pharmacophore and a common building block in medicinal chemistry, leading to a wide array of biologically active molecules, specific documented applications of this compound as an intermediate in the synthesis of specialized reagents and materials are not extensively reported in publicly available scientific literature.

The structural features of this compound, namely the presence of a primary amine and a tertiary amine within a sterically hindered environment, suggest its potential utility as a versatile synthetic intermediate. The primary amine group can undergo a variety of chemical transformations, such as alkylation, acylation, and condensation reactions, to introduce new functional groups. The piperazine moiety itself can be further functionalized, offering a scaffold for the construction of more complex molecules.

Despite its potential, a thorough review of scientific databases and patent literature did not yield specific examples or detailed research findings on the use of this compound to create specialized reagents for chemical research or novel materials. General synthetic strategies for piperazine derivatives are well-established, often involving nucleophilic substitution or reductive amination pathways. However, the application of this particular intermediate in these synthetic routes to produce named, functional materials or reagents is not documented.

Consequently, data on reaction yields, specific reaction conditions, or the properties of materials derived from this compound are not available to be presented in a tabular format. Further research and publication in the field are required to elucidate the specific roles this compound may play as a synthetic intermediate.

Future Directions and Emerging Research Avenues for 2 Methyl 2 Piperazin 1 Yl Propan 1 Amine

Development of Novel and Efficient Synthetic Methodologies

Key areas for development include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free reactions, and microwave-assisted techniques can significantly improve the sustainability of synthesizing piperazine (B1678402) analogues. researchgate.net Future methodologies could adapt one-pot multicomponent reactions to construct the core structure with high atom economy.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N and C-C bonds under mild conditions. mdpi.comorganic-chemistry.org A forward-looking approach would involve a photoredox-mediated coupling of a suitable diamine precursor with a functionalized isobutylene (B52900) equivalent, or a decarboxylative annulation protocol, offering a green and efficient route. mdpi.comorganic-chemistry.org

Flow Chemistry: Transitioning synthetic protocols from batch to continuous flow reactors offers enhanced control over reaction parameters, improved safety, and potential for easier scale-up. mdpi.com A flow-based synthesis could enable rapid production and purification of the target compound.

Catalytic Reductive Amination: A streamlined approach could involve the reductive amination of a keto-amine precursor. This would be a highly convergent and efficient method for assembling the final molecule in fewer steps.

| Methodology | Potential Advantages | Key Research Challenges |

| Green Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. researchgate.net | Achieving high regioselectivity for the unsymmetrical product. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable. mdpi.com | Catalyst cost and optimization for specific substrates. |

| Continuous Flow Synthesis | Enhanced safety and scalability, precise process control. mdpi.com | Initial setup costs and optimization of flow parameters. |

| Catalytic Reductive Amination | High efficiency, convergent approach. | Synthesis and stability of precursors. |

Exploration of Advanced Functionalization Strategies for Enhanced Properties

The dual amine functionalities of 2-Methyl-2-(piperazin-1-yl)propan-1-amine—the primary amine of the propanamine moiety and the secondary amine of the piperazine ring—provide a rich platform for advanced functionalization. Future research will focus on selective modification to tailor the compound's physicochemical and biological properties.

Selective N-Functionalization: Developing protocols for the selective alkylation, acylation, or arylation of either the endocyclic (piperazine) or exocyclic (propanamine) nitrogen is a critical research avenue. nih.gov Orthogonal protection strategies could be employed, followed by divergent functionalization to rapidly build a library of derivatives with distinct properties.

Direct C–H Functionalization: A frontier in piperazine chemistry is the direct functionalization of the ring's C–H bonds, which traditionally requires lengthy de novo synthesis. mdpi.comencyclopedia.pub Applying emerging methods like transition-metal-catalyzed or photoredox-mediated C–H activation to this compound could introduce novel substituents directly onto the carbon skeleton, dramatically expanding its structural diversity. nih.govbeilstein-journals.org This is particularly challenging for piperazines compared to other saturated heterocycles due to the electronic effects of the second nitrogen atom. mdpi.comencyclopedia.pub

Bioorthogonal Chemistry: Incorporating bioorthogonal handles, such as alkynes or azides, via selective functionalization would enable the use of the molecule as a probe in chemical biology, allowing for its conjugation to biomolecules or imaging agents through click chemistry. nih.gov

Design of New Catalytic Systems Incorporating this compound

The presence of three nitrogen atoms makes this compound an attractive candidate for use as a ligand in coordination chemistry and catalysis. rsc.orgnih.gov The molecule can potentially act as a bidentate or tridentate ligand, coordinating to a metal center through its various nitrogen atoms.

Future research directions include:

Asymmetric Catalysis: Chiral derivatives of the compound could be synthesized and employed as ligands in asymmetric catalysis. For instance, coordination with transition metals like Ruthenium or Palladium could yield catalysts for asymmetric hydrogenation or allylic alkylation reactions, respectively. acs.orgacs.org The conformational flexibility of the piperazine ring, which can adopt chair or boat forms upon metal binding, could be a key factor in inducing enantioselectivity. nih.gov

Metal-Organic Frameworks (MOFs): The compound could serve as a functional organic linker in the construction of novel MOFs. nih.gov The piperazine moiety can introduce basic sites and conformational flexibility into the framework, potentially leading to materials with enhanced gas storage (e.g., CO2 or CH4) or separation properties. researchgate.netrsc.org

Biomimetic Catalysis: Piperazine-based metal complexes have been explored for their ability to mimic enzymatic activity. biointerfaceresearch.com Future work could involve designing zinc or copper complexes of this compound to catalyze reactions like hydrolysis or oxidation, drawing inspiration from metalloenzymes.

Integration into Next-Generation Materials and Functional Devices

The unique structural features of this compound make it a valuable building block for advanced materials. Its diamine character allows it to be incorporated into polymeric structures, while its basicity and chelating ability are useful for functional surfaces.

Antimicrobial Polymers: The primary and secondary amine groups can be protonated or quaternized to create polycationic structures. By polymerizing functionalized derivatives of the compound, it is possible to create polymers with intrinsic antimicrobial activity. mdpi.comnih.gov These materials could be used in coatings, textiles, or medical devices to prevent microbial growth and biofilm formation through contact-based mechanisms, without leaching harmful biocides. nih.govresearchgate.netrsc.org

CO2 Capture Materials: Amine-based materials are widely studied for carbon capture. The compound could be grafted onto solid supports like silica (B1680970) or incorporated into polymer membranes. The multiple amine sites offer high capacity for CO2 binding through the formation of carbamates.

Sensors and Chelating Agents: The piperazine moiety is known to bind various metal ions. nih.gov By immobilizing the compound on a surface or integrating it into a polymer matrix, materials could be developed for sensing heavy metal ions in environmental samples or for use in extraction and remediation processes.

| Material Type | Functional Role of the Compound | Potential Application |

| Antimicrobial Polymers | Monomer providing cationic and hydrophobic groups. rsc.org | Coatings for medical devices, self-disinfecting surfaces. |

| CO2 Capture Sorbents | Active amine sites for CO2 binding. researchgate.net | Post-combustion carbon capture, direct air capture. |

| Metal-Organic Frameworks | Functional organic linker. rsc.org | Gas storage and separation, catalysis. |

| Chelating Resins | Ligand for capturing heavy metal ions. nih.gov | Water purification, environmental remediation. |

Synergistic Approaches Combining Experimental and Computational Chemistry

A powerful strategy for accelerating research on this compound involves the tight integration of experimental synthesis and characterization with computational modeling.

Predictive Modeling of Properties: Density Functional Theory (DFT) and other quantum chemistry methods can be used to predict key properties of the molecule and its derivatives, such as conformational preferences (e.g., chair vs. boat conformers of the piperazine ring), protonation states, and electronic structure. researchgate.netresearchgate.netdntb.gov.ua This information can guide the design of new functionalization strategies and catalysts.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of novel synthetic routes. mdpi.com For example, modeling the transition states in a photoredox-catalyzed cyclization could help optimize reaction conditions and predict substrate scope.

Structure-Based Design: For applications in catalysis or materials science, molecular dynamics (MD) simulations and docking studies can be used to model the interaction of the compound with metal centers or guest molecules. nih.govrsc.org This allows for the in silico design of ligands with optimal binding affinities or MOFs with tailored pore environments before committing to laboratory synthesis. mdpi.com Such computational screening can significantly reduce the experimental effort required to discover new functional molecules and materials.

Q & A

Q. What are the key considerations for synthesizing 2-methyl-2-(piperazin-1-yl)propan-1-amine in high purity?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, in a patent application (), dibenzyl-protected intermediates were hydrogenated to yield the final amine. Key steps include:

- Use of protective groups (e.g., benzyl) to prevent side reactions.

- Catalytic hydrogenation (e.g., Pd/C, H₂) for deprotection.

- Purification via column chromatography or recrystallization to achieve >95% purity.

Monitor reaction progress using TLC or LC-MS, and confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the physicochemical properties of this compound be experimentally characterized?

- Solubility : Test in polar (e.g., water, DMSO) and non-polar solvents. Note that structural analogs like ethyl 2-(piperazin-1-yl)ethanol exhibit moderate water solubility ().

- Stability : Perform accelerated stability studies under varying pH, temperature, and light conditions. For example, analogs with adamantyl groups () show enhanced thermal stability due to rigid frameworks.

- LogP : Determine via shake-flask method or HPLC retention time correlation .

Q. What analytical techniques are critical for structural confirmation?

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., piperazine protons at δ 2.5–3.0 ppm, methyl groups at δ 1.0–1.5 ppm) ().

- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., as in for adamantyl derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

- Molecular Docking : Use software like AutoDock Vina to assess binding affinity to targets (e.g., dopamine receptors, as seen in for structurally related amines).

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity. For example, bulky substituents (e.g., adamantyl in ) may reduce metabolic clearance .

Q. What strategies address contradictory data in receptor binding assays?

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-spiperone for dopamine receptors) with functional assays (e.g., cAMP inhibition).

- Structural Modifications : Introduce fluorine atoms or isotopic labels (e.g., deuterium) to enhance binding specificity, as demonstrated in Alzheimer’s drug candidates ().

- Control Experiments : Verify results using knockout cell lines or competitive antagonists .

Q. How can structure-activity relationships (SAR) guide optimization?

- Piperazine Substitution : Replace methyl groups with cyclopropyl () or fluorinated moieties to modulate lipophilicity and receptor selectivity.

- Backbone Flexibility : Rigidify the propan-1-amine chain (e.g., cyclohexyl in ) to improve target engagement.

- Bioisosteres : Substitute piperazine with morpholine or thiomorpholine to balance potency and toxicity .

Q. What are the challenges in evaluating in vivo pharmacokinetics?

- Metabolic Stability : Use liver microsomes or hepatocytes to identify major metabolites (e.g., N-oxidation of piperazine in ).

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via autoradiography.

- Species Differences : Compare rodent and primate models to extrapolate human dosing .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.